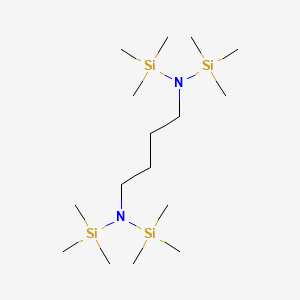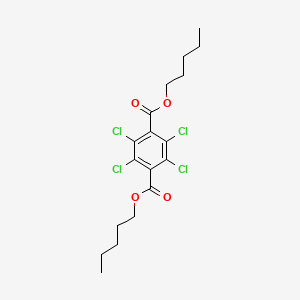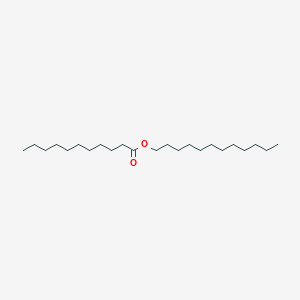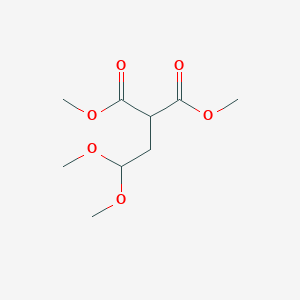
Guanidine, 2-nitro-1-nitroso-1-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 2-nitro-1-nitroso-1-octyl- is a derivative of guanidine, a compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This particular derivative is characterized by the presence of nitro and nitroso groups, which impart unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 2-nitro-1-nitroso-1-octyl- typically involves the reaction of octylamine with nitroguanidine under specific conditions. The process begins with the nitration of guanidine to form nitroguanidine, which is then reacted with octylamine in the presence of a nitrosating agent to yield the desired compound .
Industrial Production Methods
Industrial production of guanidine derivatives often employs large-scale nitration and nitrosation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, 2-nitro-1-nitroso-1-octyl- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include amino derivatives, which are useful intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Aplicaciones Científicas De Investigación
Guanidine, 2-nitro-1-nitroso-1-octyl- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of guanidine, 2-nitro-1-nitroso-1-octyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitroso groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitroguanidine derivatives such as:
- Clothianidin
- Dinotefuran
- Imidacloprid
- Thiamethoxam
Uniqueness
Guanidine, 2-nitro-1-nitroso-1-octyl- is unique due to its specific combination of nitro and nitroso groups, which confer distinct reactivity and biological activity. This makes it particularly useful in applications where selective modification of proteins or other biomolecules is desired .
Propiedades
Número CAS |
35799-08-7 |
|---|---|
Fórmula molecular |
C9H19N5O3 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
2-nitro-1-nitroso-1-octylguanidine |
InChI |
InChI=1S/C9H19N5O3/c1-2-3-4-5-6-7-8-13(12-15)9(10)11-14(16)17/h2-8H2,1H3,(H2,10,11) |
Clave InChI |
AOZCQGYQFGAKBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(C(=N[N+](=O)[O-])N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)
![Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate](/img/structure/B14672992.png)
![5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene](/img/structure/B14673000.png)

![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)



![1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride](/img/structure/B14673036.png)

![2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14673044.png)



